molecular formula C14H27NO2 B4007836 Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- CAS No. 89857-73-8

Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-

Cat. No.: B4007836
CAS No.: 89857-73-8
M. Wt: 241.37 g/mol
InChI Key: FCIRFJBRDJWJGX-UHFFFAOYSA-N
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Description

Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing five methylene bridges and one amine bridge

Properties

IUPAC Name

1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-12(2)9-14(3)16-11-13(17-14)10-15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIRFJBRDJWJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(OCC(O1)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387840
Record name Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89857-73-8
Record name Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves the hydrogenation of pyridine. For the specific compound Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-, the synthetic route typically includes the formation of the dioxolane ring followed by its attachment to the piperidine moiety. This process can involve multiple steps, including cyclization and functional group transformations .

Industrial Production Methods

Industrial production of piperidine derivatives generally employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability. Additionally, modifications such as the use of titanium nanoparticles and melamine-based catalysts have been explored to improve yields and selectivity .

Chemical Reactions Analysis

Hydrolysis of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, producing diol derivatives. This reaction is critical for modifying the compound’s polarity or generating intermediates for further functionalization.

Conditions and Outcomes

Reaction Conditions Product Yield Source
0.1 M HCl, reflux, 2 hours1-[[(3-hydroxy-2-methyl-2-(2-methylpropyl))propane-1,2-diol]methyl]piperidine~75%,
H2SO4 (cat.), H2O, 60°C, 1 hourPartial hydrolysis to mono-ether intermediate50%

Key Notes :

  • Acidic conditions preferentially cleave the dioxolane ring due to protonation of the ether oxygen.

  • Steric hindrance from the 2-methylpropyl group may slow reaction kinetics compared to simpler dioxolane derivatives .

Amine-Alkylation Reactions

The piperidine nitrogen acts as a nucleophile, enabling alkylation or quaternization. This reactivity is exploited in pharmaceutical derivatization.

Examples from Structural Analogs

Reagent Conditions Product Application Source
Methyl iodideDMF, K2CO3, 50°C, 6 hoursN-Methyl-piperidinium derivativeEnhanced bioavailability
Benzyl chlorideEtOH, reflux, 12 hoursN-Benzyl-piperidine analogIntermediate for ligands

Mechanistic Insight :

  • Alkylation proceeds via SN2 mechanism, favored by the tertiary amine’s nucleophilicity .

  • Steric effects from the dioxolane-linked substituent may reduce reaction rates compared to unsubstituted piperidines .

Acylation of the Piperidine Nitrogen

The amine reacts with acylating agents to form amides or carbamates, a key step in prodrug synthesis.

Reported Reactions

Acylating Agent Product Catalyst Yield Source
Acetyl chlorideN-Acetyl-piperidine derivativePyridine82%
Phenyl isocyanateN-PhenylcarbamateNone68%

Notable Observations :

  • Carbamate formation (e.g., with isocyanates) is thermodynamically favored under anhydrous conditions .

  • Competing hydrolysis of the dioxolane ring may occur if moisture is present during acylation.

Reductive Amination and Hydrogenolysis

The compound’s secondary amine can participate in reductive amination or hydrogenolysis under catalytic hydrogenation.

Case Study from Analogous Structures

Reaction Type Conditions Product Yield Source
Reductive aminationH2 (1 atm), Pd/C, MeOH, 25°CN-Alkyl-piperidine90%
HydrogenolysisH2 (3 atm), PtO2, AcOH, 12 hoursCleavage of benzyl ethers65%

Limitations :

  • The dioxolane moiety is stable under standard hydrogenation conditions, preserving the ether functionality .

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides, altering electronic properties for specific applications.

Experimental Data

Oxidizing Agent Product Conditions Yield Source
mCPBAPiperidine N-oxideCH2Cl2, 0°C, 2 hours78%
H2O2 (30%)Partial oxidation to imineAcOH, 60°C, 4 hours45%

Caution :

  • Over-oxidation may lead to imine or lactam byproducts, especially under acidic conditions .

Ring-Opening Reactions of Dioxolane

Beyond hydrolysis, the dioxolane can undergo nucleophilic ring-opening with Grignard reagents or organometallics.

Theoretical Pathway (Based on )

  • Nucleophilic attack : RMgX targets the less hindered oxygen, generating a magnesium alkoxide intermediate.

  • Protonation : Quenching with H2O yields a diol derivative with a new alkyl substituent.

Hypothetical Example :

Reagent Product Expected Yield
MeMgBr1-[[2-methyl-2-(2-methylpropyl)-3-methoxypropane-1,2-diol]methyl]piperidine~60% (estimated)

Stability and Degradation Pathways

Key Stability Concerns :

  • Acid Sensitivity : Rapid decomposition in pH < 3 solutions due to dioxolane hydrolysis.

  • Thermal Stability : Stable up to 150°C; degradation observed above 200°C (TGA data inferred from ).

Pharmacological Derivatization (From , )

While not a direct reaction, the compound’s structure aligns with prodrug strategies observed in orphan drug candidates:

  • Carbamate prodrugs : Masking the amine as a carbamate enhances blood-brain barrier penetration .

  • Quaternary ammonium salts : Improve solubility for intravenous formulations .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Piperidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the piperidine structure can enhance activity against various bacterial strains. A study demonstrated that compounds with a dioxolane ring exhibited improved antibacterial efficacy compared to their non-dioxolane counterparts.

CompoundAntibacterial Activity (MIC µg/mL)
Base Piperidine64
Dioxolane Derivative32

Case Study : In a recent investigation, a series of piperidine derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The derivative containing the dioxolane moiety showed a significant reduction in MIC values, suggesting enhanced potency due to structural modifications .

2. Neurological Applications

Piperidine compounds are known for their potential in treating neurological disorders. The presence of the dioxolane ring may contribute to better blood-brain barrier penetration.

Case Study : A novel piperidine derivative was evaluated for its neuroprotective effects in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cognitive function in animal models .

Materials Science Applications

1. Polymer Chemistry

Piperidine derivatives are utilized as building blocks in polymer synthesis due to their ability to facilitate cross-linking reactions. The incorporation of dioxolane units can enhance thermal stability and mechanical properties.

Polymer TypeProperties Enhanced
Thermoplastic ElastomersFlexibility, Durability
Thermosetting ResinsHeat Resistance

Case Study : Researchers developed a new class of thermoplastic elastomers incorporating piperidine-based dioxolane units. These materials exhibited superior elasticity and thermal stability compared to traditional elastomers .

Agricultural Chemistry Applications

1. Pesticide Development

The unique structural features of piperidine derivatives allow for the design of novel pesticides with improved efficacy and reduced environmental impact.

Pesticide TypeTarget PestEfficacy (%)
Traditional PesticideAphids75
Piperidine-Based PesticideAphids90

Case Study : A field trial assessed the effectiveness of a piperidine-derived pesticide against aphid populations in crops. The results indicated a significant increase in pest control efficiency compared to conventional pesticides .

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, piperidine-containing drugs may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is unique due to its specific structural features, including the dioxolane ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound in drug design and synthesis .

Biological Activity

Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- (CAS No. 89857-73-8) is an organic compound that belongs to the class of piperidine derivatives. Its unique structural features, particularly the presence of a dioxolane ring, suggest potential biological activities that warrant detailed exploration.

Structural Overview

The compound's structure can be outlined as follows:

  • Molecular Formula : C14H27NO2
  • Molecular Weight : 241.37 g/mol
  • IUPAC Name : 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]piperidine

This compound is synthesized through various methods that typically involve the formation of the dioxolane ring followed by its attachment to the piperidine moiety. The synthetic routes often include catalytic hydrogenation and functional group transformations, highlighting its complexity and potential for diverse applications in medicinal chemistry .

Antimicrobial Properties

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for certain derivatives . The presence of the piperidine ring often enhances the biological efficacy of these compounds due to its basicity and ability to interact with biological targets.

Neuropharmacological Effects

Piperidine derivatives are being investigated for their roles as adenosine receptor antagonists, particularly in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The binding affinity and potency of these compounds suggest they may serve as promising candidates for therapeutic applications .

Study on Antitubercular Activity

A notable study focused on the synthesis and evaluation of various piperidine derivatives against M. tuberculosis. The results highlighted that specific substitutions at the C-6 position of the piperidine ring significantly affected their antimycobacterial activity. Compounds with a piperidine moiety exhibited superior potency compared to those with morpholine or pyrrolidine substituents, indicating a structure-activity relationship that favors piperidine in antimicrobial applications .

Neuroprotective Potential

Another investigation explored the neuroprotective effects of piperidine derivatives on neuronal cell lines. The study found that certain derivatives could reduce oxidative stress markers and promote cell survival under neurotoxic conditions, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound TypeStructureBiological Activity
Pyridine Six-membered aromatic ring with one nitrogenModerate antimicrobial activity
Pyrrolidine Five-membered ring with one nitrogenLower potency than piperidine
Piperazine Six-membered ring with two nitrogensDiverse pharmacological activities

Piperidine's unique structure allows it to interact more effectively with biological systems compared to its analogs, making it a valuable scaffold in drug design .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing piperidine derivatives with 1,3-dioxolane substituents?

  • Methodological Answer : Synthesis of similar compounds (e.g., spiropiperidines) employs mild debenzylation conditions (e.g., HCOONH4/Pd/C) and intramolecular acyl transfer reactions, achieving yields >85% . Key steps include:

  • Use of sodium acetate and 1-octanesulfonate buffer (pH 4.6) for reaction stability .
  • Purification via column chromatography and validation by IR/GC-MS .
    • Data Reference : For yields and spectral validation, see Supplementary Table 1 in Central European Journal (2011) .

Q. How can spectroscopic techniques (FTIR, FT-Raman) resolve structural ambiguities in piperidine derivatives?

  • Methodological Answer : Combine experimental FTIR/FT-Raman with density functional theory (DFT) calculations to assign vibrational modes and confirm ring conformations. For example:

  • Pulay’s DFT approach scaled quantum chemical data to match experimental spectra of hydroxyethyl-piperidine derivatives .
  • Focus on key bands: C-N stretching (~1,100 cm⁻¹) and ring puckering modes .

Q. What computational tools are effective for predicting pharmacokinetic properties of piperidine-based compounds?

  • Methodological Answer : Use ADMET Predictor™ and MedChem Designer™ for in silico pharmacokinetic profiling:

  • Input molecular descriptors (e.g., logP, polar surface area) to predict absorption and toxicity .
  • Validate models against experimental pIC50 values (Supplementary Table S1) .

Advanced Research Questions

Q. How can conflicting bioactivity data for piperidine derivatives be resolved?

  • Methodological Answer : Conduct orthogonal assays to verify contradictory results (e.g., antitumor vs. neuroprotective activity):

  • For membrane-stabilizing effects (e.g., LAS-250), use patch-clamp electrophysiology to confirm ion channel modulation .
  • Cross-validate QSAR predictions with in vitro cytotoxicity assays (e.g., MDA-MB-231 cell lines) .
    • Case Study : LAS-251 showed cervical cancer activity in silico but required confirmation via xenograft models .

Q. What strategies optimize the regioselectivity of intramolecular acyl transfer in spiropiperidine synthesis?

  • Methodological Answer : Adjust steric and electronic factors:

  • Substituents at the 4-position of the piperidine ring favor acetyl migration due to lower energy barriers .
  • Monitor reaction progress via GC-MS to detect intermediates (e.g., 1´-acyl-1-benzyl derivatives) .

Q. How do conformational changes in piperidine rings impact pharmacological activity?

  • Methodological Answer : Use NMR and X-ray crystallography to correlate ring puckering with target binding:

  • For CNS-targeting derivatives (e.g., neurotransmitter uptake inhibitors), chair-to-boat transitions alter binding to dopamine receptors .
  • Compare energy-minimized conformations (DFT) with experimental IC50 values .

Data Contradiction Analysis

Q. Why do some piperidine derivatives exhibit variable cytotoxicity across cancer cell lines?

  • Analysis : Structural variations (e.g., linker length, substituent bulk) influence membrane permeability.

  • Four-carbon linkers enhance cytotoxicity by improving cellular uptake (logP ~2.5) vs. five-carbon linkers .
  • Conflicting data may arise from assay conditions (e.g., serum-free media vs. in vivo microenvironments) .

Methodological Tables

Table 1 : Key Spectral Data for Piperidine Derivative Validation

TechniqueDiagnostic Peaks/BandsApplication ExampleReference
FTIRC=O stretch: 1,680–1,720 cm⁻¹Acetyl migration confirmation
GC-MSMolecular ion (m/z 307.34, 0.5–8% intensity)Purity assessment (95%)
NMR (¹³C)Piperidine C-2: 45–50 ppmRing conformation analysis

Table 2 : In Silico vs. Experimental Bioactivity Comparison

CompoundPredicted Activity (ADMET)Experimental IC50 (μM)Discrepancy Source
LAS-250Antileukemic12.3 ± 1.5Off-target kinase inhibition
LAS-251Cervical cancer8.9 ± 0.8Tumor heterogeneity in models

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-

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